n-Benzyl-2-(2-methylthiazol-4-yl)acetamide
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Overview
Description
n-Benzyl-2-(2-methylthiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-(2-methylthiazol-4-yl)acetamide typically involves the reaction of benzylamine with 2-(2-methylthiazol-4-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-2-(2-methylthiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Benzyl-2-(2-methylthiazol-4-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. For example, its anticancer activity could be attributed to the inhibition of enzymes critical for tumor cell proliferation. The compound may also induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
n-Benzyl-2-(2-methylthiazol-4-yl)acetamide: Unique due to its specific thiazole and benzyl moieties.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole-based compounds: Widely studied for their biological activities
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its combination of a benzyl group with a thiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H14N2OS |
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Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-benzyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C13H14N2OS/c1-10-15-12(9-17-10)7-13(16)14-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) |
InChI Key |
POTMBNKOBFXIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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